2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

Description

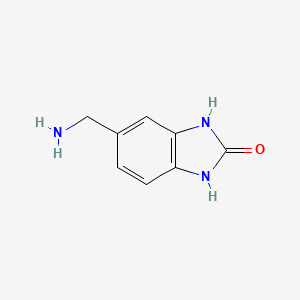

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an aminomethyl group at the 5-position, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name |

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXIDSJGHTXVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360774 | |

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797809-19-9 | |

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzimidazole ring. Another common method involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution, followed by cyclization to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties: Research indicates that this compound has significant antimicrobial effects against various pathogens, including multidrug-resistant strains of bacteria such as Staphylococcus aureus.

- Anticancer Potential: Studies have shown that it can induce apoptosis in cancer cell lines. For instance, Zhang et al. (2024) reported that treatment with this compound led to significant cell death in MCF7 breast cancer cells .

- Antiviral Effects: Preliminary investigations suggest potential antiviral properties, although more research is required to establish efficacy against specific viruses.

Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry:

- Pharmaceutical Development: Due to its structural similarity to other bioactive benzimidazoles, it is explored for potential therapeutic applications in treating infections and cancers.

- Mechanism of Action: The mechanism involves inhibition of enzymes related to DNA replication and repair processes, suggesting its utility as an anticancer agent .

Material Science

The stability and reactivity of 2H-Benzimidazol-2-one derivatives make them suitable for:

- Polymer Development: Utilized in the synthesis of polymers and coatings due to their chemical properties.

- Dyes and Pigments: The compound's stable structure allows for its application in developing dyes with specific properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2024) investigated the anticancer efficacy of this compound on the MCF7 breast cancer cell line. The results indicated that treatment with this compound led to significant cell death through apoptosis induction.

Case Study 2: Antimicrobial Properties

In a comparative study on antimicrobial agents, Liu et al. (2024) assessed the efficacy of various benzimidazole derivatives, including this compound. The results highlighted its superior activity against multidrug-resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the function of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

- 2H-Benzimidazol-2-one, 5-amino-6-methyl-

- 2H-Benzimidazol-2-one, 5-amino-

- 1,3-Disubstituted benzimidazol-2-ones

Uniqueness

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is unique due to the presence of the aminomethyl group at the 5-position. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from other benzimidazole derivatives .

Biological Activity

The compound 2H-benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a derivative of benzimidazole that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2H-benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is . It features a benzimidazole core with an aminomethyl substituent at the 5-position. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. A study testing various benzimidazolone derivatives found that compounds similar to 2H-benzimidazol-2-one demonstrated effective action against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2H-Benzimidazol-2-one | S. aureus | 20 |

| 2H-Benzimidazol-2-one | E. coli | 18 |

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have shown antifungal effects. A study highlighted the efficacy of similar compounds against fungal strains such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of fungal cell wall synthesis .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2H-Benzimidazol-2-one | C. albicans | 32 µg/mL |

| 2H-Benzimidazol-2-one | A. niger | 16 µg/mL |

Antituberculosis Activity

Notably, some derivatives have demonstrated moderate activity against Mycobacterium tuberculosis. A comparative study indicated that modifications at the 5-position of the benzimidazole ring could enhance antitubercular activity .

Study on Antimicrobial Efficacy

In a comprehensive study involving various synthesized benzimidazole derivatives, researchers synthesized multiple compounds based on the benzimidazole scaffold and tested their antimicrobial efficacy. The results indicated that compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .

In Vivo Anti-inflammatory Activity

Another study focused on the in vivo anti-inflammatory effects of newly synthesized benzimidazole derivatives bearing oxadiazole rings. The findings suggested that these compounds not only displayed anti-inflammatory properties but also indicated potential for further development as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2H-benzimidazol-2-one with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial cell wall synthesis and fungal metabolism, supporting its potential as a lead compound in drug development .

Q & A

Q. What are the common synthetic routes for preparing 5-(aminomethyl)-substituted benzimidazolone derivatives?

The synthesis of benzimidazolone derivatives often involves cyclization of o-phenylenediamine precursors. For example, cyclization using CO₂ under H₂ provides a green chemistry approach to benzimidazole scaffolds . Alternatively, one-pot solvent-free methods with trifluoroacetic acid as a catalyst enable efficient coupling of substituted aldehydes with o-phenylenediamines, yielding 2-arylbenzimidazoles . For 5-(aminomethyl) substitution, post-synthetic modifications (e.g., reductive amination of ketone intermediates) may be required.

Q. What spectroscopic techniques are critical for characterizing 5-(aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding in the benzimidazolone core .

- IR spectroscopy : Identifies characteristic N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves regioselectivity and crystal packing effects, though crystallization may require derivatives due to polarity .

Q. How can researchers optimize reaction yields for benzimidazolone synthesis?

Yield optimization strategies include:

- Catalyst screening : Trifluoroacetic acid enhances electrophilic aromatic substitution in solvent-free conditions .

- Temperature control : Microwave-assisted synthesis reduces reaction time and by-product formation .

- Purification methods : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) improves separation of hydrophilic aminomethyl derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for benzimidazolone derivatives?

Discrepancies between observed and predicted reactivity (e.g., regioselectivity in electrophilic substitution) can be addressed via DFT calculations (B3LYP/6-31G* level). For example, optimizing transition states reveals steric or electronic factors influencing substitution patterns . Computational docking studies further clarify interactions with biological targets, such as enzymes in pharmacological assays .

Q. What strategies mitigate low purity in aminomethyl-substituted benzimidazolones?

Common impurities include unreacted amine precursors or oxidation by-products . Solutions involve:

Q. How does the aminomethyl group influence the pharmacological activity of benzimidazolones?

The 5-(aminomethyl) moiety enhances water solubility and target binding via hydrogen bonding. For instance, in kinase inhibitors, this group interacts with ATP-binding pockets, as shown in molecular dynamics simulations . However, its basicity may reduce blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .

Q. What are the challenges in regioselective functionalization of the benzimidazolone core?

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., -NH₂) direct electrophiles to para positions, while electron-withdrawing groups (e.g., -NO₂) favor meta substitution .

- Steric hindrance : Bulky substituents at position 1 hinder functionalization at adjacent sites .

- Catalytic systems : Palladium-mediated cross-coupling reactions improve selectivity for C-5 or C-6 positions .

Methodological Recommendations

- For synthetic reproducibility : Document solvent purity and drying protocols, as trace water can hydrolyze intermediates .

- For data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

- For biological assays : Use orthogonal assays (e.g., SPR and enzyme inhibition) to verify mechanism-of-action claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.